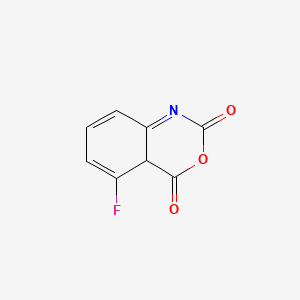5-fluoro-4aH-3,1-benzoxazine-2,4-dione
CAS No.:
Cat. No.: VC20237808
Molecular Formula: C8H4FNO3
Molecular Weight: 181.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4FNO3 |
|---|---|
| Molecular Weight | 181.12 g/mol |
| IUPAC Name | 5-fluoro-4aH-3,1-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H |
| Standard InChI Key | ULSKCGGRCHCPSS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=O)OC(=O)C2C(=C1)F |
Introduction
Structural and Chemical Characteristics
Molecular Structure and Isomerism
The compound’s molecular formula is C₈H₄FNO₃, with a molecular weight of 181.12 g/mol . Its structure features:
-
A benzoxazine core with a fluorine atom at the 5-position.
-
Two ketone groups (2,4-dione) contributing to its reactivity and biological interactions.
-
A 4aH designation indicating hydrogen bonding and tautomerism potential.
Table 1: Comparative Analysis of Structural Analogs
| Compound | CAS Number | Fluorine Position | Key Applications |
|---|---|---|---|
| 5-Fluoro-4aH-3,1-benzoxazine-2,4-dione | 78755-94-9 | 5 | Anticancer, neurodegenerative |
| 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | 134792-45-3 | 6 | Antimicrobial, cardioprotective |
| Benzoxazine-2,4-dione (parent) | 2037-95-8 | None | Polymer precursors |
Physical and Chemical Properties
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 230°C | |
| Density | 1.502 g/cm³ (25°C) | |
| Solubility | DMSO (≥40 mg/mL) | |
| LogP | 0.78–0.88 (predicted) |
Reactivity and Stability
The fluorine substituent enhances electrophilic reactivity, facilitating interactions with nucleophilic targets in biological systems. Hydrolysis studies indicate alkaline stability, with fractional-order kinetics observed under basic conditions .
Synthesis and Production
Cyclocondensation Reactions
A [2+3]-cyclocondensation method employs:
-
1-(1,3-dioxoisoindolin-2-yl)thiourea (S,N-binucleophile)
-
2-chloroacetylacetone (dielectrophilic synthon)
This approach enables regioselective fluorination and functionalization.
Solventless Polymerization
Solvent-free methods using paraformaldehyde and diamines (e.g., aniline, bisphenol-A) yield high-purity products under controlled temperatures (100–140°C) .
Biological and Pharmacological Applications
Anticancer Activity
Derivatives of 5-fluoro-4aH-3,1-benzoxazine-2,4-dione exhibit apoptosis induction in cancer cell lines, including:
-
GI₅₀ values as low as 1.11–1.87 μM against breast, ovarian, and renal cancers .
-
DNA cleavage observed at 50–150 μg/mL, suggesting topoisomerase inhibition .
Table 2: Anticancer Efficacy of Benzoxazine Derivatives
| Cell Line | GI₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MDA-MB-468 (Breast) | 1.11 | Apoptosis induction | |
| PC-3 (Prostate) | 1.90 | PI3K/Akt pathway inhibition | |
| SF-539 (CNS) | 1.87 | Cell cycle arrest |
Antimicrobial and Cardioprotective Effects
-
Antimicrobial activity is moderated by fluorine’s electron-withdrawing effects, targeting mycobacterial strains.
-
Cardioprotective derivatives reduce doxorubicin-induced oxidative stress, improving cell viability.
Research and Industrial Applications
Polymer Synthesis
The compound serves as a monomer for thermosetting resins and high-performance coatings due to its reactivity with amines and aldehydes .
Medicinal Chemistry
Ongoing studies focus on optimizing structure-activity relationships (SAR), particularly for:
-
VEGFR-2 inhibition (vascular endothelial growth factor receptor) .
-
Multitarget kinase inhibition (Raf/MEK/ERK and PI3K/Akt pathways) .
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; use PPE |
| H312 | Harmful in contact with skin | Wear gloves; wash hands |
| H332 | Harmful if inhaled | Use respirator in dusty areas |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume